molecular formula C20H17N3O5S B2710001 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034466-85-6

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2710001
CAS No.: 2034466-85-6
M. Wt: 411.43
InChI Key: WVKIBDWEZUCULL-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a 2,5-dioxopyrrolidin-1-yl group (a cyclic imide) and a (5-(furan-2-yl)pyridin-3-yl)methyl moiety. The pyrrolidinedione ring contributes to hydrogen bonding and polarity, while the pyridine-furan hybrid structure may enhance π-π stacking and metabolic stability.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c24-19-7-8-20(25)23(19)16-3-5-17(6-4-16)29(26,27)22-12-14-10-15(13-21-11-14)18-2-1-9-28-18/h1-6,9-11,13,22H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKIBDWEZUCULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide , also known by its CAS number 943586-12-7, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S with a molecular weight of 396.45 g/mol. Its structure features a benzenesulfonamide core linked to a pyrrolidine moiety and a furan-substituted pyridine ring, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that sulfonamide derivatives can exhibit various biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific compound under consideration has shown promise in preliminary studies related to cardiovascular health and potential interactions with calcium channels.

Cardiovascular Effects

A study investigated the effects of related benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The findings revealed that certain sulfonamide derivatives could significantly reduce perfusion pressure and alter coronary resistance, suggesting a potential role in cardiovascular modulation .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001
V4-(2-Amino-ethyl)-benzenesulfonamide0.001
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001

This study highlighted that the compound 4-(2-aminoethyl)-benzenesulfonamide exhibited a notable decrease in perfusion pressure over time compared to other tested compounds .

The proposed mechanisms through which sulfonamide derivatives exert their effects include:

  • Calcium Channel Interaction : Theoretical docking studies suggest that these compounds may interact with calcium channels, influencing vascular tone and resistance.
  • Endothelin Receptor Inhibition : Some derivatives have been identified as endothelin receptor antagonists, which can alleviate conditions such as pulmonary hypertension .
  • Carbonic Anhydrase Inhibition : Certain sulfonamides have shown potential as carbonic anhydrase inhibitors, which may be beneficial in managing heart failure .

Case Studies and Research Findings

Recent literature has focused on the cardiovascular implications of sulfonamide derivatives:

  • A study demonstrated that N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide , a sulfonamide derivative, effectively reduced pulmonary vascular resistance in experimental models .
  • Another research highlighted the interaction of different sulfonamides with calcium channel proteins, suggesting a pathway for therapeutic intervention in cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzenesulfonamide - 2,5-Dioxopyrrolidin-1-yl
- (5-(Furan-2-yl)pyridin-3-yl)methyl
~441.45* Not reported
4d () Benzamide - 3,4-Dichlorophenyl
- Morpholinomethyl-thiazol-pyridine
~500–550 (estimated) Not reported
Example 53 () Benzenesulfonamide - Pyrazolo[3,4-d]pyrimidine
- Chromen-4-one-fluorophenyl
589.1 (M+1) 175–178
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Benzenesulfonamide - 4-Methylphenyl
- 2-Anilinopyridin-3-yl
~355.40 (estimated) Not reported
Key Observations:
  • Sulfonamide vs. Benzamide Cores : The target compound’s sulfonamide linker may enhance solubility and hydrogen bonding compared to benzamide derivatives like 4d in .
  • Heterocyclic Substituents: The pyrrolidinedione group in the target compound introduces strong hydrogen bond acceptors, distinct from morpholine or piperazine groups in ’s analogs. The furan-pyridine moiety contrasts with chromenone-pyrazolo-pyrimidine systems (), suggesting differences in steric bulk and electronic properties .

Physicochemical and Spectral Properties

  • Pyrrolidinedione Impact : The 2,5-dioxopyrrolidin-1-yl group likely increases polarity (lower logP) compared to methyl or morpholine substituents (e.g., 4g in ). This could enhance aqueous solubility but reduce membrane permeability .
  • Spectral Confirmation : While emphasizes NMR and HRMS for structural validation of analogs, similar methods would apply to confirm the target compound’s purity and regiochemistry .

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